3-((Furan-2-ylmethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate
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Overview
Description
3-((Furan-2-ylmethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by the presence of a furan ring, a naphthofuran core, and an acetate group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-furoic acid.
Naphthofuran Core Construction: The naphthofuran core is constructed via cycloaddition reactions involving naphthoquinones and β-ketoamides, often catalyzed by mild catalysts like Re_2O_7.
Acetylation: The final step involves the acetylation of the naphthofuran derivative using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((Furan-2-ylmethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthofuran core, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Furan epoxides.
Reduction: Reduced naphthofuran derivatives.
Substitution: Halogenated naphthofuran compounds.
Scientific Research Applications
3-((Furan-2-ylmethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((Furan-2-ylmethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]furan derivatives: These compounds share the naphthofuran core and exhibit similar biological activities.
Furan derivatives: Compounds like 2-furoic acid and its derivatives are structurally related and have comparable chemical reactivity.
Uniqueness
3-((Furan-2-ylmethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
[3-(furan-2-ylmethylcarbamoyl)-2-methylbenzo[g][1]benzofuran-5-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-12-19(21(24)22-11-14-6-5-9-25-14)17-10-18(27-13(2)23)15-7-3-4-8-16(15)20(17)26-12/h3-10H,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDAOHMAIVPYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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